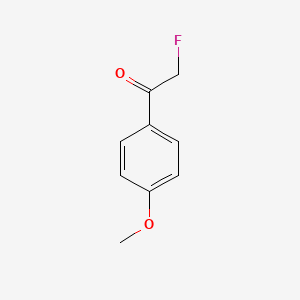

2-氟-1-(4-甲氧基苯基)乙酮

描述

The compound 2-Fluoro-1-(4-methoxyphenyl)ethanone is not directly mentioned in the provided papers. However, the papers discuss related fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties of fluoroaromatic ketones. The first paper describes the synthesis of a complex molecule that includes a fluorinated phenyl group and a triazole moiety, indicating the interest in fluorinated compounds for their unique properties in crystal structure and potential applications . The second paper discusses the synthesis and reactions of a fluorinated ester with a methoxyphenyl group, which is structurally related to the compound of interest .

Synthesis Analysis

The synthesis of related fluorinated compounds involves the use of fluorinated phenyl groups and various reagents to achieve the desired molecular architecture. In the first paper, the synthesis of the title compound involves the treatment of a triazole-containing epoxypropyl compound with sodium methoxide, which suggests that similar nucleophilic substitution reactions might be applicable for synthesizing 2-Fluoro-1-(4-methoxyphenyl)ethanone . The second paper describes the synthesis of a fluorinated ester through the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, which could be a relevant method for introducing the ketone functionality in the target molecule .

Molecular Structure Analysis

Although the exact molecular structure of 2-Fluoro-1-(4-methoxyphenyl)ethanone is not analyzed in the papers, the first paper provides crystallographic data for a structurally complex molecule with fluorinated phenyl groups. The orthorhombic crystal structure and the dihedral angles between the triazole and benzene rings highlight the influence of fluorine atoms on the molecular conformation . This information can be extrapolated to suggest that the presence of a fluorine atom in 2-Fluoro-1-(4-methoxyphenyl)ethanone would also affect its molecular geometry and potentially its reactivity.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving fluorinated aromatic compounds. The first paper does not detail specific reactions beyond the synthesis of the title compound . The second paper, however, explores reactions of the synthesized fluorinated ester with various nucleophiles, such as aniline and o-aminophenol, and investigates thermal cyclization and decarbonylation reactions . These reactions demonstrate the reactivity of the fluorinated ester under different conditions, which could be relevant when considering the chemical behavior of 2-Fluoro-1-(4-methoxyphenyl)ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-1-(4-methoxyphenyl)ethanone can be inferred from the related compounds discussed in the papers. The first paper mentions the density and crystallographic data of the synthesized compound, which could be used to predict the packing and stability of similar fluorinated aromatic ketones . The second paper's discussion of thermal reactions and the stability of the fluorinated ester under various conditions provides insight into the potential thermal properties and stability of 2-Fluoro-1-(4-methoxyphenyl)ethanone .

科学研究应用

合成和抗菌活性

席夫碱和抗菌剂合成: 2-氟-1-(4-甲氧基苯基)乙酮已用于合成具有抗菌特性的新型席夫碱。这些化合物由 1-(3-氟-4-甲氧基苯基)乙酮合成,并显示出显着的体外抗菌活性,某些衍生物表现出卓越的功效 (Puthran 等人,2019)。

抗菌化合物的开发: 另一项研究从 2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)乙酮合成了新型 3-(1-芳基-1H-1,2,3-三唑-4-基)-2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)丙烷-1-酮。评价了这些化合物的抗菌活性,表明 2-氟-1-(4-甲氧基苯基)乙酮衍生物在创建潜在抗菌剂中的效用 (Nagamani 等人,2018)。

化学合成技术

合成方法的进步: 研究表明 2-氟-1-(4-甲氧基苯基)乙酮在查耳酮衍生物的合成中应用。该研究突出了声化学方法相对于传统方法的优势,展示了反应时间和能耗的显着降低 (Jarag 等人,2011)。

异恶唑衍生物的合成: 一系列新型异恶唑衍生物由 1-(5-氟-2-羟基苯基)乙酮合成,该化合物与 2-氟-1-(4-甲氧基苯基)乙酮密切相关。对这些衍生物进行表征并测试其抗菌活性,进一步表明此类化合物在化学合成中的广泛应用 (Kumar 等人,2019)。

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

作用机制

Target of Action

Compounds derived from halogenoacetic acids, which include similar structures, are known to interact with various biological targets .

Mode of Action

It’s worth noting that the compound’s structure, which includes a fluoro group and a methoxyphenyl group, could potentially influence its interactions with biological targets .

属性

IUPAC Name |

2-fluoro-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOAUHVMWOIYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372009 | |

| Record name | 2-fluoro-1-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-(4-methoxyphenyl)ethanone | |

CAS RN |

73744-44-2 | |

| Record name | 2-fluoro-1-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

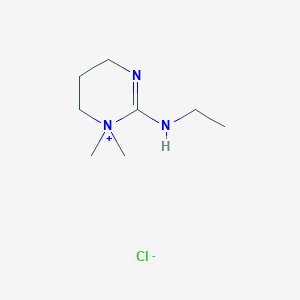

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate](/img/structure/B3031750.png)

![8-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3031766.png)

![1-(4-Bromophenyl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propan-1-one](/img/structure/B3031767.png)

![3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B3031768.png)